molecular formula C20H20N2O7 B11010264 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine

Cat. No.: B11010264
M. Wt: 400.4 g/mol
InChI Key: LJZNQLUWNZTNNJ-UHFFFAOYSA-N
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Description

N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of multiple functional groups, including a ketone, methyl groups, and glycine residues, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine typically involves multi-step organic reactions One common approach starts with the preparation of the furochromene core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Subsequent steps involve the coupling of the acetylated furochromene with glycylglycine. This can be done using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl groups or the furan ring, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or alcohols, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Preliminary studies suggest that it may have bioactive properties, such as anti-inflammatory or antioxidant effects, making it a subject of interest for drug development.

    Industry: Its unique chemical properties can be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine exerts its effects is not fully understood. its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions could play a role in its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • 3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

Uniqueness

N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine stands out due to its specific combination of functional groups and structural features. The presence of both the furochromene core and the glycylglycine moiety provides a unique platform for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H20N2O7/c1-9-11(3)28-15-6-16-13(4-12(9)15)10(2)14(20(27)29-16)5-17(23)21-7-18(24)22-8-19(25)26/h4,6H,5,7-8H2,1-3H3,(H,21,23)(H,22,24)(H,25,26)

InChI Key

LJZNQLUWNZTNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C)C

Origin of Product

United States

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